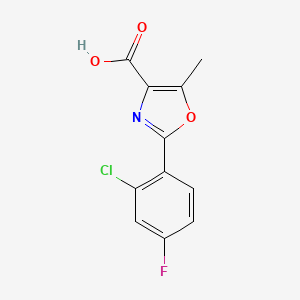

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18353992

Molecular Formula: C11H7ClFNO3

Molecular Weight: 255.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClFNO3 |

|---|---|

| Molecular Weight | 255.63 g/mol |

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |

| Standard InChI Key | ZZBPAYNCLSOKIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)C2=C(C=C(C=C2)F)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid belongs to the oxazole family, a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. The compound’s structure is defined by:

-

A 2-chloro-4-fluorophenyl group at position 2 of the oxazole ring.

-

A methyl group at position 5.

-

A carboxylic acid moiety at position 4.

Molecular and Spectroscopic Data

The absence of a documented CAS number suggests limited commercial availability, positioning this compound primarily within exploratory research contexts .

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid can be conceptualized through two primary routes:

Route 1: Cyclocondensation of Functionalized Precursors

-

Formation of the Oxazole Core: Reacting 2-chloro-4-fluorobenzaldehyde with methyl acetoacetate under acidic conditions generates an intermediate oxazoline, which is subsequently oxidized to the oxazole .

-

Carboxylic Acid Introduction: Hydrolysis of a methyl ester precursor (e.g., methyl 2-(2-chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylate) under basic conditions yields the target carboxylic acid .

Route 2: Direct Functionalization of Preformed Oxazole

-

Electrophilic Aromatic Substitution: Introducing the 2-chloro-4-fluorophenyl group via Friedel-Crafts acylation or palladium-catalyzed coupling reactions .

Industrial Scalability Challenges

-

Purification Complexity: The presence of halogen substituents necessitates chromatographic separation or recrystallization from polar aprotic solvents .

-

Yield Optimization: Reported yields for analogous oxazole syntheses range from 45–65%, influenced by steric hindrance from the ortho-chloro substituent .

Physicochemical Properties

Thermal and Solubility Characteristics

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretch) .

-

¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm), and carboxylic acid (δ 12–13 ppm) .

Biological and Industrial Applications

Pharmaceutical Relevance

-

Enzyme Inhibition: Structural analogs demonstrate inhibitory activity against cyclooxygenase-2 (COX-2) and protein kinases, suggesting anti-inflammatory and anticancer potential .

-

Bioavailability Enhancement: The fluorine atom improves metabolic stability and membrane permeability relative to non-fluorinated counterparts .

Agrochemical Applications

-

Herbicidal Activity: Oxazole derivatives with electron-withdrawing substituents show pre-emergent herbicidal activity by disrupting plant cell mitosis .

| Hazard Category | GHS Code/Statement |

|---|---|

| Skin Irritation | H315: Causes skin irritation |

| Eye Damage | H319: Causes serious eye irritation |

| Respiratory Toxicity | H335: May cause respiratory irritation |

Recommended Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling .

-

Storage: In airtight containers under nitrogen atmosphere, away from light and moisture .

Comparative Analysis with Structural Analogs

The positional isomerism profoundly impacts molecular dipole moments and target binding affinities, underscoring the need for precise synthetic control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume